N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-27-18-8-7-16(22)10-17(18)23-20(26)14-4-9-19(25)24(12-14)11-13-2-5-15(21)6-3-13/h2-10,12H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABGMYLRDXMLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with 4-chlorobenzylamine under specific conditions to form the intermediate. This intermediate is then subjected to cyclization and subsequent reactions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Typical Chemical Reactions
The compound participates in reactions characteristic of its functional groups:
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids:
This reaction is influenced by the electron-withdrawing chlorine substituents, which stabilize the transition state.
Nucleophilic Substitution
The aromatic chlorine atoms (on both phenyl rings) may undergo substitution with nucleophiles (e.g., amines, alcohols) under catalytic conditions (e.g., CuI, Pd catalysts):
Dihydropyridine Ring Reactivity
The partially saturated pyridine ring can undergo:
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Oxidation : Conversion to the fully aromatic pyridine form under oxidizing agents (e.g., TIB-O-OAc) .
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Reduction : Further reduction of the ring, though less common due to stabilization by electron-withdrawing substituents.
Monitoring and Characterization
Reaction progress and product purity are typically assessed using:
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Spectroscopic Methods :
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NMR : To confirm the integrity of the dihydropyridine core and aromatic substituents.
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Mass Spectrometry (MS) : For molecular weight confirmation.
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Chromatographic Methods :
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TLC : For tracking reaction completion.
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HPLC : For high-resolution purity analysis.
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Reactivity Determinants
The compound’s reactivity is modulated by:
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Electron-Withdrawing Groups (Cl) : Increase the electrophilicity of the dihydropyridine ring and amide carbonyl.
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Electron-Donating Groups (OCH₃) : Stabilize adjacent substituents and influence regioselectivity.
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Steric Effects : Bulky substituents (e.g., (4-chlorophenyl)methyl group) may hinder nucleophilic attack.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which are summarized in the table below:
Anticancer Research
A study evaluated dihydropyridine derivatives, including the target compound, for their anticancer properties. Results indicated that specific derivatives induced apoptosis in cancer cells via mitochondrial pathways and significantly reduced tumor growth in vivo models.
Antimicrobial Evaluation
A comparative analysis of dihydropyridine derivatives revealed some with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus. This suggests that the compound may possess similar antimicrobial efficacy.
Enzyme Inhibition Studies
Research into enzyme inhibitors demonstrated that dihydropyridines can effectively inhibit acetylcholinesterase (AChE) and urease, which are crucial for developing therapeutic agents for conditions such as Alzheimer's disease and urinary tract infections.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as calcium channels. The compound binds to these channels, modulating their activity and affecting cellular processes. This interaction can lead to various physiological effects, making it a valuable compound in pharmacological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other dihydropyridine carboxamide derivatives, differing primarily in substituent patterns. Below is a detailed comparison:
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0)
- Molecular Formula : C₁₉H₁₃Cl₃N₂O₂
- Molar Mass : 403.68 g/mol
- Key Substituents :
- Amide nitrogen: 4-chlorophenyl
- Pyridine C1: 3-chlorobenzyl
- Higher chlorine content (three Cl atoms vs.
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8)
- Molecular Formula : C₂₀H₁₆Cl₂N₂O₃
- Molar Mass : 403.26 g/mol
- Key Substituents :
- Amide nitrogen: 4-methoxyphenyl
- Pyridine C1: 3-chlorobenzyl
- Comparison :
- The 4-methoxyphenyl group introduces steric and electronic differences compared to the target compound’s 5-chloro-2-methoxyphenyl group. The para-methoxy substituent may enhance solubility due to its polar nature.
- Reduced chlorine count (two Cl atoms) and a larger molar mass (due to the methoxy group) could influence pharmacokinetic properties, such as absorption and distribution .
Structural and Functional Implications
Table 1: Comparative Analysis of Key Features
*Estimated based on structural analogy due to lack of explicit data for the target compound.
Research and Application Notes
- Synthetic Accessibility : All three compounds likely require multi-step synthesis, with halogenation and amidation as critical steps. The positioning of substituents (e.g., ortho vs. para) may affect reaction yields or purification difficulty.
- Biological Relevance : Methoxy and chloro groups are common in drug design; their interplay in these compounds could modulate target binding (e.g., kinase active sites) or metabolic pathways.
- Data Limitations : Detailed experimental data (e.g., IC₅₀, logP, or crystallographic structures) are absent in the provided evidence, highlighting a need for further characterization.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H16Cl2N2O3
- Molecular Weight : 401.25 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Escherichia coli | 31.25 - 125 | Moderate activity |
| Pseudomonas aeruginosa | 62.5 - 250 | Weak activity |
The compound exhibited significant bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus, with a clear inhibition of biofilm formation observed at sub-MIC concentrations .
Enzyme Inhibition
In addition to its antimicrobial properties, this compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown:
- Acetylcholinesterase Inhibition : The compound demonstrated moderate inhibition of acetylcholinesterase, which is crucial for neurotransmission.
- Urease Inhibition : Strong inhibitory effects were recorded against urease, suggesting potential applications in treating urease-related infections .
Case Studies and Research Findings
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Study on Antibacterial Activity :
A study evaluated the antibacterial efficacy of various derivatives of dihydropyridine compounds, including our target compound. The results indicated that the compound exhibited strong activity against both planktonic and biofilm forms of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of protein synthesis and cell wall integrity . -
Antifungal Potential :
Preliminary investigations into antifungal activity revealed that while the compound showed some effectiveness against Candida albicans, its potency was lower compared to established antifungal agents like fluconazole . -
Quorum Sensing Inhibition :
The compound was also assessed for its ability to inhibit quorum sensing in Pseudomonas aeruginosa, significantly reducing biofilm formation and swarming motility at lower concentrations .
Q & A
Basic: What are the common synthetic routes for this compound, and which reaction conditions are critical for optimizing yield?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, leveraging functional group transformations. Key steps include:
- Acetylation/Formylation: Similar pyridine derivatives are synthesized using acetic anhydride for acetylation and Vilsmeier-Haack reagent (POCl₃/DMF) for formylation to introduce β-chloroenaldehyde moieties .
- Nucleophilic Substitution: Reacting intermediates with primary amines or heterocyclic amines (e.g., hydrazines, guanidines) to form Schiff bases or fused heterocycles .
- Purification: Column chromatography or recrystallization to isolate the target compound.
Critical Parameters:
- Temperature Control: Exothermic reactions (e.g., acetylation) require slow reagent addition at 0–5°C to avoid side products.
- Catalyst Selection: Lewis acids like ZnCl₂ may enhance reaction efficiency in cyclization steps.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility during formylation .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography:
- Single-Crystal X-ray Diffraction (SCXRD): Resolves 3D structure using SHELX software for data refinement. SHELXL refines bond lengths/angles, while ORTEP-3 generates thermal ellipsoid plots .
- Twinned Data Handling: SHELXL’s twin refinement tools address crystal twinning, common in chlorinated aromatics .
Advanced: How can researchers resolve contradictions in reported biological activities across different studies?
Methodological Answer:
Contradictions often arise from assay variability or compound stability issues. Strategies include:
- Standardized Assays: Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across ≥10 concentrations to confirm potency thresholds.
- Metabolic Stability Tests: Incubate the compound with liver microsomes to assess degradation kinetics, which may explain activity loss in vivo .
- Structural Confirmation: Re-analyze bioactive samples via LC-MS to rule out decomposition .
Example Data Comparison Table (Hypothetical):
| Study | Assay Type | IC₅₀ (µM) | Cell Line | Notes |
|---|---|---|---|---|
| A | Kinase | 0.5 | HEK293 | Fresh stock |
| B | Kinase | 5.2 | HeLa | Degraded stock |
Advanced: What strategies are recommended for improving aqueous solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design: Introduce phosphate or PEG-ylated groups at the carboxamide moiety, which hydrolyze in vivo to release the active compound .
- Co-Crystallization: Use co-formers like succinic acid to enhance solubility via hydrogen bonding, as seen in chlorophenyl-pyridine hybrids .
- Nanoformulation: Encapsulate the compound in liposomes (e.g., DOPC/DOPE) to improve dispersion; particle size <200 nm ensures cellular uptake .
Key Trade-offs:
- Bioactivity Loss: Modifications at the dihydropyridine core (e.g., adding polar groups) may reduce target binding. Prioritize non-core regions (e.g., methoxy substituents) for derivatization .
Advanced: How can computational modeling guide the optimization of this compound’s selectivity for a target enzyme?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., kinase ATP-binding pockets). Focus on chlorophenyl and dihydropyridine moieties as key pharmacophores .
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability; RMSD <2 Å indicates stable ligand-receptor complexes .
- QSAR Models: Train models on datasets of IC₅₀ values to predict substituent effects on selectivity (e.g., electron-withdrawing groups enhance kinase inhibition) .
Basic: What are the recommended protocols for assessing in vitro metabolic stability?
Methodological Answer:
- Microsomal Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 min .
- LC-MS Quantification: Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (MeCN/H₂O + 0.1% formic acid). Monitor [M+H]⁺ transitions .
- Data Analysis: Calculate half-life (t₁/₂) via first-order kinetics. t₁/₂ >60 min suggests favorable metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
